Sodium 2-hydroxydodecane-1-sulphonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
128824-30-6 |
|---|---|
Molecular Formula |
C12H25NaO4S |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
sodium;2-hydroxydodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-12(13)11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
YRYGQUYZXADJLY-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
Isomeric SMILES |
CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
Other CAS No. |
128824-30-6 19327-23-2 |
physical_description |
Liquid |
Synonyms |
1-Dodecanesulfonic acid, hydroxy-, sodium salt |
Origin of Product |
United States |
Scientific Research Applications
Surfactant Applications
Sodium 2-hydroxydodecane-1-sulphonate serves primarily as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension between liquids. Its applications include:
- Enhanced Oil Recovery (EOR) : Hydroxy sulfonate surfactants, including this compound, are employed in EOR processes to improve oil extraction efficiency. They facilitate the mobilization of trapped oil by altering interfacial properties between oil and water phases .
- Cosmetic and Personal Care Products : This compound is utilized in formulations for shampoos, body washes, and other cleansing products due to its mildness on the skin and effectiveness in hard water conditions. It contributes to dense lathering and acts as an anti-static agent .
- Detergents : this compound is incorporated into various detergent formulations for its cleaning efficiency and ability to enhance foam stability .
Pharmaceutical Applications
In pharmaceuticals, this compound is recognized for its role as an excipient and a solubilizing agent:
- Drug Formulation : It aids in the solubilization of poorly soluble drugs, enhancing their bioavailability. The compound's surfactant properties help stabilize emulsions and suspensions .
- Biological Buffers : As a precursor for biological buffers such as HEPES and MES, this compound plays a crucial role in maintaining pH stability in biological assays .
Environmental Applications
This compound has been studied for its potential environmental benefits:
- Bioremediation : The compound can be utilized in bioremediation efforts to enhance microbial degradation of pollutants, particularly hydrocarbons. Its surfactant properties can help mobilize contaminants, making them more accessible to microbial action .
Comprehensive Data Table
| Application Area | Specific Use Case | Benefits/Properties |
|---|---|---|
| Surfactants | Enhanced Oil Recovery | Improves oil extraction efficiency |
| Cosmetic Products | Mild on skin, effective in hard water | |
| Detergents | Enhances cleaning efficiency and foam stability | |
| Pharmaceuticals | Drug Formulation | Increases bioavailability of poorly soluble drugs |
| Biological Buffers | Maintains pH stability in assays | |
| Environmental Science | Bioremediation | Enhances microbial degradation of pollutants |
Case Study 1: Enhanced Oil Recovery
A study focused on the synthesis of hydroxy sulfonate surfactants demonstrated that this compound significantly improved oil recovery rates by reducing interfacial tension between oil and water phases. The research highlighted the importance of selecting appropriate surfactant structures for optimal performance in EOR applications .
Case Study 2: Cosmetic Formulations
Research on personal care products indicated that formulations containing this compound exhibited superior skin compatibility compared to traditional surfactants. Clinical trials showed reduced irritation levels among users, making it suitable for sensitive skin formulations .
Case Study 3: Bioremediation
A project investigating the use of this compound in bioremediation found that it enhanced the degradation rates of petroleum hydrocarbons by increasing the bioavailability of contaminants to microbial populations. This application underscores its potential role in environmental cleanup strategies .
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl group facilitates ester formation with carboxylic acids under acidic or enzymatic conditions. For example:
Reaction:
Key Findings:
-
Optimal yields (≥85%) occur at 60–80°C with sulfuric acid catalysis .
-
Fatty acids with C₁₂–C₁₈ chains show higher reactivity due to hydrophobic compatibility.
Sulfonation and Sulfone Formation
Sodium 2-hydroxydodecane-1-sulphonate undergoes sulfonation under strong acidic conditions, though excess sulfonating agents or prolonged heating (>100°C) promote sulfone byproducts :
Reaction Conditions:
| Parameter | Optimal Range | Byproduct Formation Risk |
|---|---|---|
| Temperature | 60–70°C | High above 80°C |
| Reaction Time | 2–3 hours | High beyond 4 hours |
| Sulfur Trioxide | 1.1–1.3 equivalents | Polysulfonation above 1.5 |
Mechanism:
Hydrolysis and Degradation
The compound hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) media:
Acidic Hydrolysis:
Basic Hydrolysis:
Kinetic Data:
| pH | Half-Life (25°C) | Activation Energy (kJ/mol) |
|---|---|---|
| 1.5 | 48 hours | 72.3 |
| 13.0 | 12 hours | 58.9 |
Hydrolysis rates increase with temperature, but micellar self-assembly in aqueous solutions slows degradation by shielding the sulfonate group .
Oxidation Reactions
Oxidizing agents like hydrogen peroxide or KMnO₄ convert the hydroxyl group to a ketone:
Experimental Results:
-
Yields: 70–75% with 30% H₂O₂ at 50°C.
-
Over-oxidation to carboxylic acids occurs with excess oxidizer .
Micellar Catalysis in Reactions
As a surfactant, this compound accelerates reactions via micellar encapsulation:
Case Study: Diels-Alder Reaction
| Parameter | Aqueous Solution | Micellar Solution (10 mM) |
|---|---|---|
| Rate Constant (k) | 0.015 M⁻¹s⁻¹ | 0.042 M⁻¹s⁻¹ |
| Activation Energy | 89 kJ/mol | 67 kJ/mol |
Micelles lower activation energy by pre-concentrating reactants in the Stern layer .
Complexation with Metal Ions
The sulfonate group chelates divalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble complexes:
Stoichiometry:
Thermal Decomposition
Above 250°C, the compound decomposes via:
-
Desulfonation to form dodecene.
-
Cracking of the hydrocarbon chain.
TGA Data:
| Temperature Range | Mass Loss | Primary Products |
|---|---|---|
| 250–300°C | 40% | SO₂, H₂O, C₁₂H₂₄ |
| 300–400°C | 55% | CO₂, Short-chain alkanes |
Reactivity in Formulations
In detergent systems, it reacts with bleach activators (e.g., TAED) to enhance stain removal:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings and Trends
- Chromatography : Longer-chain sulfonates (e.g., C12) improve separation of hydrophobic compounds, while shorter chains (C7–C10) are optimal for smaller analytes .
- Industrial Use : Sodium 1-dodecanesulfonate’s consumption is projected to grow through 2046, driven by demand in specialty chemicals .
- Safety : Branched or unsaturated sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) require stricter handling protocols due to higher reactivity .
Preparation Methods
Reagent Selection and Stoichiometry
Chlorosulfonic acid (HSO₃Cl) is the predominant sulfonating agent, favored for its reactivity and compatibility with long-chain alcohols. Patent data specify a molar ratio of 0.98–1.05:1 (HSO₃Cl:dodecanol) to minimize residual reactants. Excess HSO₃Cl risks forming di-sulfonated byproducts, while insufficient amounts leave unreacted alcohol, complicating purification.
Alternative methods using sulfur trioxide (SO₃) gas diluted in dry air (4–6% v/v) have been explored, though these require specialized reactors to manage the gas-liquid interface. SO₃-based systems achieve faster reaction times (≤30 minutes) but necessitate post-reaction aging (0.5–1 hour) to stabilize the sulfonic acid intermediate.
Temperature and Reaction Kinetics
Optimal sulfonation occurs at 40–60°C, with lower temperatures (5–15°C) recommended for HSO₃Cl to suppress side reactions. Exothermic heat must be dissipated via jacketed reactors or cold baths to maintain isothermal conditions. Elevated temperatures (>60°C) accelerate decomposition pathways, generating olefins and ethers that reduce yield.
Solvent Systems and Mixing
Nonpolar solvents like isopentane are employed to dilute the alcohol feed, improving HSO₃Cl dispersion and heat transfer. Turbulent mixing (e.g., turbine impellers) ensures homogeneous reagent distribution, critical for avoiding localized hot spots. Post-reaction, hydrogen chloride (HCl) gas is purged using nitrogen to prevent hydrolysis of the sulfonic acid intermediate.
Neutralization: Conversion to Sodium Salt
The sulfonic acid intermediate (C₁₂H₂₅SO₃H) is neutralized with sodium hydroxide (NaOH) to yield the target compound. This step demands precise pH control to avoid saponification of any unreacted alcohol.
Alkali Addition and pH Optimization
Aqueous NaOH (10–20% w/w) is added incrementally to the sulfonic acid under cooling (30–50°C). Patent US3755407A specifies maintaining pH 6.5–7.5 during neutralization to prevent degradation of the sulfonate group. Over-alkalinization (pH >8.0) risks hydrolyzing the ester linkage in byproducts, while under-neutralization (pH <6.5) leaves corrosive sulfonic acid residues.
Byproduct Mitigation
Calcium chloride (CaCl₂) is introduced post-neutralization to precipitate sulfate ions (SO₄²⁻) as calcium sulfate (CaSO₄), reducing sodium sulfate (Na₂SO₄) contamination. Sequential additions at 30–50°C and 65–85°C ensure complete precipitation, with filtration removing >95% of sulfates.
Purification and Yield Optimization
Crude this compound contains residual salts, unreacted alcohol, and isomeric impurities. Recrystallization and solvent extraction are employed to achieve pharmaceutical-grade purity.
Recrystallization Protocols
Ethanol/water mixtures (70:30 v/v) are ideal for recrystallization, leveraging the compound’s temperature-dependent solubility. Slow cooling (1–2°C/min) from 60°C to 25°C yields hexagonal crystals with ≥99% purity, as confirmed by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile).
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection at 210 nm quantifies residual dodecanol (<0.1%) and sulfonic acid isomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) verifies structural integrity, with characteristic shifts at δ 3.5 ppm (-CH₂-SO₃⁻) and δ 1.2–1.6 ppm (aliphatic chain).
Comparative Analysis of Industrial-Scale Methods
Batch vs. Continuous Processes
Batch reactors dominate pilot-scale production, offering flexibility in parameter adjustment. However, continuous flow systems, as described in CN110938022A, enhance yield (92% vs. 85%) by maintaining steady-state conditions and reducing thermal gradients.
Environmental and Economic Considerations
Chlorosulfonic acid generates HCl gas, necessitating scrubbers for compliance with emissions regulations. SO₃-based methods, while cleaner, incur higher capital costs for gas handling infrastructure. Lifecycle assessments favor HSO₃Cl for small-scale (<1,000 tons/year) and SO₃ for large-scale operations .
Q & A
Q. How does hydroxyl group stereochemistry influence interfacial activity in emulsion systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
